molecular formula C25H28Cl2N2O2 B2411302 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1185081-90-6

1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride

Cat. No. B2411302
CAS RN: 1185081-90-6
M. Wt: 459.41
InChI Key: AXFNDPFFAXFQRB-UHFFFAOYSA-N
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Description

1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C25H28Cl2N2O2 and its molecular weight is 459.41. The purity is usually 95%.
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Scientific Research Applications

Antidepressant and Anxiolytic Potential

Research on compounds structurally related to 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride, such as 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, has shown promising antidepressant and anxiolytic activities. These compounds, tested using Porsolt’s behavioral despair test and the plus maze method on mice, have demonstrated significant potential in reducing the duration of immobility times, indicating antidepressant properties, and exhibited notable anxiolytic activity (Kumar et al., 2017).

Antifungal Properties

A novel potential antifungal compound from the 1,2,4-triazole class, closely related to the chemical structure , has exhibited significant pharmacological properties. This compound, characterized for its physicochemical properties, demonstrated poor solubility in buffer solutions and hexane, but better solubility in alcohols. Its thermodynamic parameters of solubility and transfer processes were calculated, suggesting its potential as a biologically active antifungal agent (Volkova et al., 2020).

Antitumor Activity

Compounds similar to this compound have been investigated for their potential antitumor activities. Specifically, tertiary amino alcohols of the piperazine series and their dihydrochlorides have been synthesized and evaluated for their effects on tumor DNA methylation in vitro. This research suggests a potential application in the field of oncology, especially concerning tumor growth and development (Hakobyan et al., 2020).

Antimalarial Activity

Piperazine derivatives, which share structural similarities with the compound , have been synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum. These compounds have shown a crucial dependency on specific functional groups for their antiplasmodial activity, with some inhibiting parasite growth effectively at low doses. This research highlights the potential use of such compounds in antimalarial therapy (Mendoza et al., 2011).

Anticancer Potential

A heterocyclic compound closely related to this compound has been synthesized and evaluated for its in vitro anticancer activities against human bone cancer cell lines. This research, along with molecular docking studies, suggests the potential application of such compounds in bone cancer treatment (Lv et al., 2019).

properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2-phenylphenoxy)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O2.ClH/c26-21-9-6-10-22(17-21)28-15-13-27(14-16-28)18-23(29)19-30-25-12-5-4-11-24(25)20-7-2-1-3-8-20;/h1-12,17,23,29H,13-16,18-19H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFNDPFFAXFQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC=C2C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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